molecular formula C12H7Br2N B031536 3,6-Dibromocarbazole CAS No. 6825-20-3

3,6-Dibromocarbazole

Cat. No. B031536
CAS RN: 6825-20-3
M. Wt: 325 g/mol
InChI Key: FIHILUSWISKVSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-Dibromocarbazole involves catalytic methods and reaction conditions that have been optimized to achieve high yields. Shao Hui-wang (2008) reported the synthesis using silica gel as a catalyst, achieving an 89.25% yield under specific conditions, including a 12-hour reaction time and dichloromethane as the solvent (Shao, 2008).

Molecular Structure Analysis

The molecular structure of 3,6-Dibromocarbazole has been elucidated using techniques like TLC and IR spectra, which confirm its distinctive dibrominated carbazole framework. The presence of bromine atoms at the 3 and 6 positions significantly influences its chemical reactivity and physical properties.

Chemical Reactions and Properties

3,6-Dibromocarbazole participates in various chemical reactions, including nitration and Friedel-Crafts acylation, which proceed readily due to the activation of the 3 and 6 positions by the bromine atoms. These reactions enable the introduction of multifunctional groups into the carbazole core, expanding its utility in the synthesis of electrically active organic materials (Dierschke et al., 2003).

Scientific Research Applications

  • Environmental Studies : It's used to study the sorption of polyhalogenated carbazoles onto microplastics, focusing on temperature and salinity effects (Qiu et al., 2019).

  • Chemical Synthesis : In chemical research, it's utilized for studying generation, alkylation, and conversion into 3,6-bis(trimethylstannyl)carbazole (Zavgorodnii et al., 2003). Also, it plays a role in synthesizing high-molecular-weight conjugated polycarbazoles, enhancing their solubility, molecular weight, and thermal properties (Fu & Bo, 2005).

  • Biomedical Research : In biomedical fields, 3,6-Dibromocarbazole serves as a molecular tool to study Pim-3 biological functions (Suchaud et al., 2013) and modulates cytochrome c release, crucial in cell death during ischemic injuries and neurodegenerative diseases (Bombrun et al., 2003).

  • Cancer Research : Its derivatives exhibit moderate antiproliferative effects on cancer cell lines and inhibit migration of metastatic cells (Butler-Fernández et al., 2019).

  • Agricultural Applications : Certain derivatives have potential as agricultural antibiotics for treating Staphylococcus aureus infections (Xie et al., 2021).

  • Corrosion Inhibition : It inhibits corrosion of mild steel in acidic environments, forming protective films on steel surfaces (Nwankwo et al., 2017).

  • Interaction with Proteins : It binds to human and bovine serum albumins more strongly than its structural analogs, affecting physiological activities (Wang et al., 2019).

  • Solar Cell Applications : It can be used as dye materials in dye-sensitized solar cells (Erden & Görgün, 2021).

  • Electronic Material Development : It's of interest as monomers for new electrically active organic materials (Dierschke et al., 2003).

  • Environmental Contaminant Studies : It's recognized as an emerging dioxin-like toxic environmental contaminant, highlighting the need for environmental management (Mumbo et al., 2016).

Safety And Hazards

3,6-Dibromocarbazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The degradation of 3,6-Dibromocarbazole, as well as its influences on the structure and functions of the soil microbial community, should be investigated in future studies . Additionally, the structure and biological activities of new compounds are being explored .

properties

IUPAC Name

3,6-dibromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHILUSWISKVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298163
Record name 3,6-Dibromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromocarbazole

CAS RN

6825-20-3
Record name 6825-20-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dibromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromocarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
967
Citations
A Bombrun, P Gerber, G Casi… - Journal of medicinal …, 2003 - ACS Publications
There is compelling evidence that Bax channel activity stimulates cytochrome c release leading ultimately to cell death, which is a key event in ischemic injuries and neurodegenerative …
Number of citations: 135 pubs.acs.org
L Wang, X Wu, Y Yang, X Liu, M Zhu, S Fan… - Science of the total …, 2019 - Elsevier
2,7-Dibromocarbazole (2,7-DBCB) and 3,6-dibromocarbazole (3,6-DBCB) are emerging environmental pollutants, being potentially high risks to human health. In this study, interactions …
Number of citations: 36 www.sciencedirect.com
X Zhang, M Zheng, X Yin, L Wang, Y Lou, L Qu… - Marine pollution …, 2019 - Elsevier
Microplastics and organic pollutants are typical contaminants in the marine environment. However, little is known about their interactions. In this study, the sorption of 3,6-…
Number of citations: 58 www.sciencedirect.com
KM Butler-Fernández, Z Ramos, AM Francis-Malavé… - Molecules, 2019 - mdpi.com
In this study, a new series of N-alkyl-3,6-dibromocarbazole and N-alkyl-5-bromoindole derivatives have been synthesized and evaluated in vitro as anti-cancer and anti-migration agents…
Number of citations: 9 www.mdpi.com
H Xiao, D Xie, Y Xue - Spectrochimica Acta Part A: Molecular and …, 2002 - Elsevier
Becke 3-Lee–Yang–Parr density functional theory (DFT) calculations using 6-311G** and 6-311G(2df,p) basis sets were carried out to study molecular structures and vibrational spectra …
Number of citations: 5 www.sciencedirect.com
W Wu, T Narisawa, S Hayashi - Japanese Journal of Applied …, 2001 - iopscience.iop.org
3, 6-Dibromocarbazole was identified to be triboluminescent for the first time. From the triboluminescence and photoluminescence spectra, it was found that the room-temperature …
Number of citations: 16 iopscience.iop.org
J Mumbo, D Deyerling, B Henkelmann, G Pfister… - … Science and Pollution …, 2017 - Springer
Bromocarbazoles and chlorocarbazoles are emerging environmental contaminants that have been reported to be persistent and possessing dioxin-like toxicity; however, their …
Number of citations: 18 link.springer.com
SM Habibi‐Khorassani… - … Journal of Main …, 2008 - Wiley Online Library
Stable crystalline phosphorus ylides were obtained in excellent yields from the 1:1:1 addition reaction between triphenylphosphine and dialkyl acetylenedicarboxylates, in the presence …
Number of citations: 41 onlinelibrary.wiley.com
G Kremser, OT Hofmann, S Sax, S Kappaun… - Monatshefte für Chemie …, 2008 - Springer
3,6-Diphenyl-9-hexyl-9H-carbazole derivatives bearing electron withdrawing groups, such as the formyl or the nitro-group in 4-positions of the phenyl substituents, were prepared and …
Number of citations: 16 link.springer.com
J Mumbo, B Henkelmann, A Abdelaziz, G Pfister… - … Science and Pollution …, 2015 - Springer
Halogenated carbazoles have recently been detected in soil and water samples, but their environmental effects and fate are unknown. Eighty-four soil samples obtained from a site with …
Number of citations: 82 link.springer.com

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